

Comprehensive Analytical Characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Cat. No.:	B1597957

[Get Quote](#)

Abstract

This guide provides a comprehensive suite of analytical methodologies for the robust characterization of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**. As a critical building block in medicinal chemistry, particularly in the synthesis of N-aryl heteroarylcarboxamides and arylcarboxamides as WDR5 protein-protein binding inhibitors, its purity, identity, and stability are paramount.^[1] This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a validated framework for quality control and characterization. The causality behind experimental choices is explained to provide a deeper understanding and facilitate method adaptation.

Introduction and Physicochemical Profile

6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS: 849020-87-7) is a substituted pyridine carboxylic acid derivative.^{[2][3]} The presence of the electron-withdrawing trifluoromethyl group and the ionizable hydroxyl and carboxylic acid moieties dictates its chemical properties and the analytical strategies required for its characterization. A thorough understanding of its fundamental properties is the first step in developing reliable analytical methods.

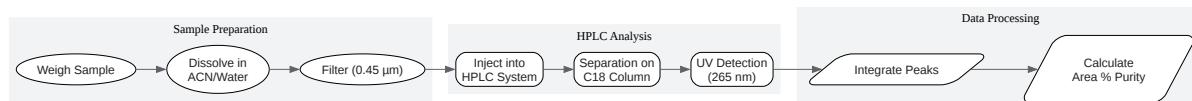
Table 1: Physicochemical Properties of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[1][4]
Molecular Weight	207.11 g/mol	[1][4]
Appearance	White to off-white solid	[5]
Melting Point	302-305°C (with decomposition)	[1]
CAS Number	849020-87-7	[2][3]

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for determining the purity of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment


Expertise & Experience: Reversed-phase HPLC is the gold standard for purity analysis of small organic molecules. The choice of a C18 stationary phase provides a nonpolar environment for retaining the analyte. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing tailing. UV detection is suitable due to the aromatic nature of the pyridine ring.

Protocol 1: HPLC Purity Determination

- Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
- Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:

- Start at 5% B.
- Linear gradient to 95% B over 15 minutes.
- Hold at 95% B for 3 minutes.
- Return to 5% B over 1 minute and equilibrate for 5 minutes.
- Rationale: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and detected.
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 265 nm (A preliminary UV scan is recommended to determine the absorbance maximum).
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[\[8\]](#)

Trustworthiness: This method's validity is established by running a system suitability test (SST) before sample analysis. Key SST parameters include tailing factor (should be < 2.0), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2.0%). The purity is typically reported as area percent. High-purity samples are expected to show a purity level of at least 98.0%.[\[5\]](#)

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Characteristic IR Absorption Regions (cm⁻¹)

O-H
(3300-2500)

Aromatic C-H
(~3000)

C=O
(~1700)

C=C / C=N
(1600-1450)

C-F
(1350-1150)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-HYDROXY-4-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: [m.chemicalbook.com]
- 2. eMolecules 6-HYDROXY-4-(TRIFLUOROMETHYL)NICOTINIC ACID | 849020-87-7 || Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. innospk.com [innospk.com]

- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. vdsoptilab.de [vdsoptilab.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597957#analytical-methods-for-6-hydroxy-4-trifluoromethyl-nicotinic-acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com